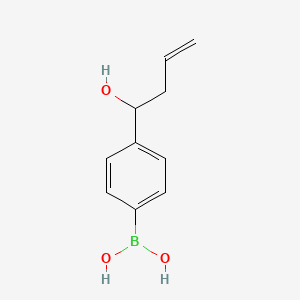![molecular formula C22H28 B14148457 1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene CAS No. 88761-73-3](/img/structure/B14148457.png)
1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a tetrahydronaphthalene ring system substituted with a tert-butylphenyl group
Méthodes De Préparation
The synthesis of 1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of 1,2,3,4-tetrahydronaphthalene with 4-tert-butylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts such as palladium on carbon or aluminum chloride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound’s structural features make it a useful probe in studies of membrane interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an additive in materials science to enhance the properties of polymers and resins.
Mécanisme D'action
The mechanism by which 1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene exerts its effects depends on its specific application. In biological systems, it may interact with membrane lipids or proteins, altering their structure and function. The molecular targets and pathways involved can vary, but studies have shown that the compound can modulate enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds such as:
4-tert-Butylacetophenone: This compound has a similar tert-butylphenyl group but differs in the presence of a ketone functional group instead of the tetrahydronaphthalene ring.
1-(4-tert-Butylphenyl)ethanol: This compound features a hydroxyl group instead of the tetrahydronaphthalene ring, making it more polar and reactive in certain chemical reactions.
4-tert-Butylphenylacetic acid: This compound contains a carboxylic acid group, which imparts different chemical properties and reactivity compared to the tetrahydronaphthalene derivative.
The uniqueness of this compound lies in its combination of the tetrahydronaphthalene ring and the tert-butylphenyl group, which confer specific steric and electronic properties that influence its reactivity and applications.
Propriétés
Numéro CAS |
88761-73-3 |
|---|---|
Formule moléculaire |
C22H28 |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
1-[1-(4-tert-butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C22H28/c1-16(17-12-14-19(15-13-17)22(2,3)4)20-11-7-9-18-8-5-6-10-21(18)20/h5-6,8,10,12-16,20H,7,9,11H2,1-4H3 |
Clé InChI |
HIVLMSPJUHXSFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCC2=CC=CC=C12)C3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


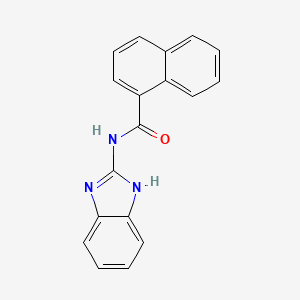
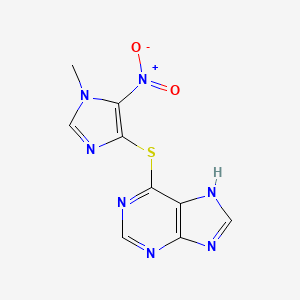
![ethyl 3-{[(E)-(dimethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14148380.png)
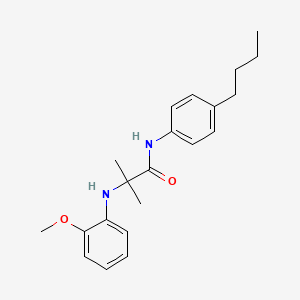
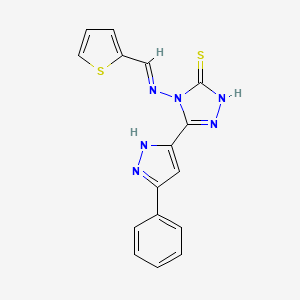
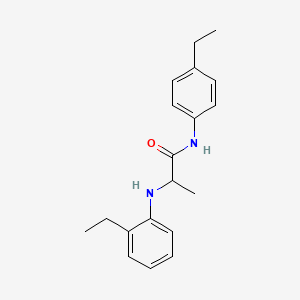
![(4E)-5-(3-Chlorophenyl)-4-[(2,3-dihydro-1,4-benzodioxin-6-yl)hydroxymethylene]-1-(2-furanylmethyl)-2,3-pyrrolidinedione](/img/structure/B14148397.png)
![Tert-butyl 4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidine-1-carboxylate](/img/structure/B14148401.png)
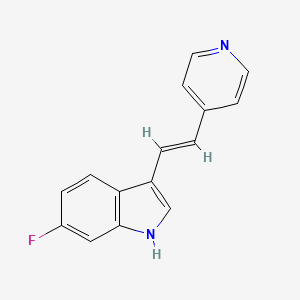
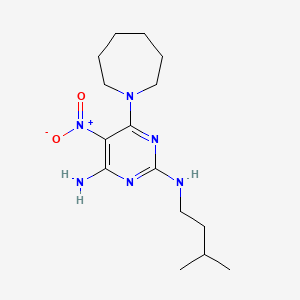
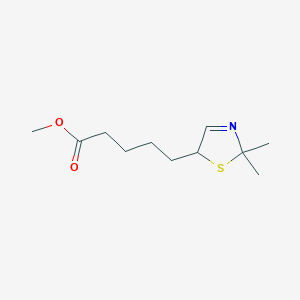
![12-ethyl-12-methyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148439.png)
![methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14148444.png)
